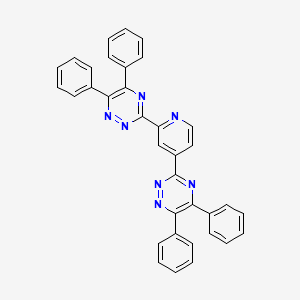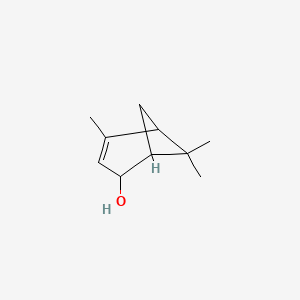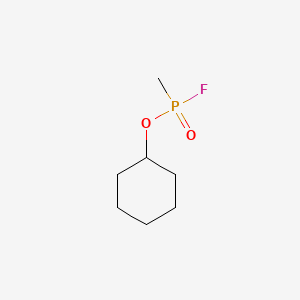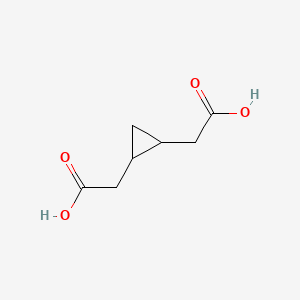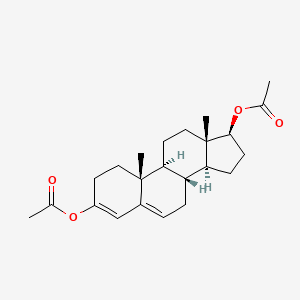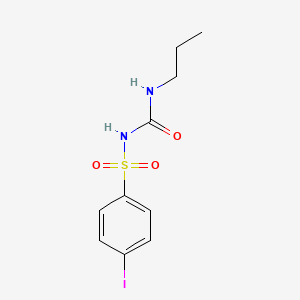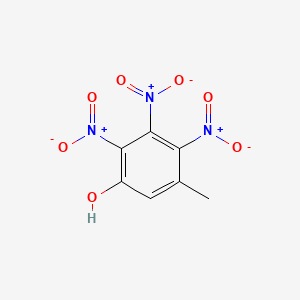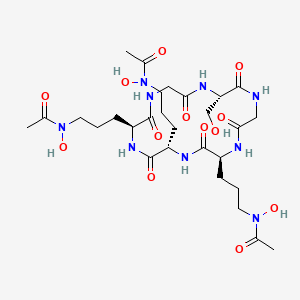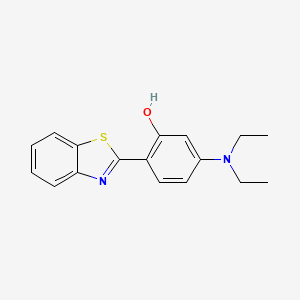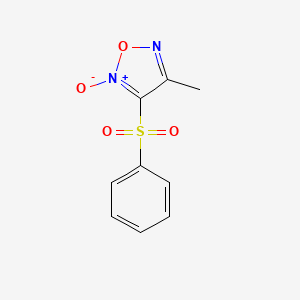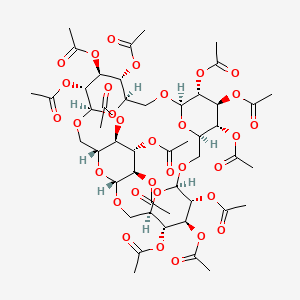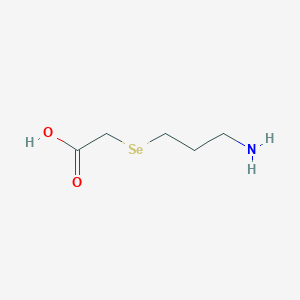![molecular formula C22H16 B1206352 6,10-Dimethylbenzo[a]pyrene CAS No. 82721-25-3](/img/structure/B1206352.png)
6,10-Dimethylbenzo[a]pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10-Dimethylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(a)pyrene, characterized by the presence of two methyl groups at the 6 and 10 positions of the benzo(a)pyrene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dimethylbenzo[a]pyrene typically involves the cyclization of biphenyl intermediates or the transannular ring closures of reduced pyrenes. These methods are often preferred due to the challenges associated with direct substitution on the pyrene nucleus .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis, starting from simpler aromatic compounds and building up to the complex PAH structure.
化学反应分析
Types of Reactions: 6,10-Dimethylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or quinones.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products: The major products formed from these reactions include epoxides, quinones, dihydro derivatives, and various substituted pyrenes.
科学研究应用
6,10-Dimethylbenzo[a]pyrene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific photophysical and electronic properties.
作用机制
The mechanism of action of 6,10-Dimethylbenzo[a]pyrene involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanosine residues in DNA, and the pathways involved are primarily those mediated by cytochrome P450 enzymes .
相似化合物的比较
Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the methyl groups at the 6 and 10 positions.
7,10-Dimethylbenzo(a)pyrene: Another methylated derivative with different substitution patterns.
Chrysene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness: 6,10-Dimethylbenzo[a]pyrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for studying the effects of methyl substitution on PAHs .
属性
CAS 编号 |
82721-25-3 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
6,10-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-5-3-8-17-14(2)18-11-9-15-6-4-7-16-10-12-19(20(13)17)22(18)21(15)16/h3-12H,1-2H3 |
InChI 键 |
UQJYUXXPNGHKLM-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)C)C=CC5=C4C(=CC=C5)C=C3 |
规范 SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)C)C=CC5=C4C(=CC=C5)C=C3 |
Key on ui other cas no. |
82721-25-3 |
同义词 |
6,10-dimethyl-BP 6,10-dimethylbenzo(a)pyrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


